![molecular formula C19H11NO4 B14169218 3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 924288-94-8](/img/structure/B14169218.png)
3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that belongs to the class of benzopyranopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one includes a benzopyran ring fused with a pyridine ring, and a hydroxybenzoyl group attached to the third position of the benzopyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves a multi-step process. One common method includes the following steps:
O-Acylation: The initial step involves the acylation of a suitable precursor, such as a phenol derivative, with an acyl chloride or anhydride.
Fries Rearrangement: The acylated product undergoes Fries rearrangement to form the corresponding ortho-hydroxybenzoyl derivative.
Industrial Production Methods
Industrial production methods for 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
作用機序
The mechanism of action of 3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-(2-Hydroxybenzoyl)pyrroles: These compounds share the hydroxybenzoyl group but differ in the core structure, which is a pyrrole ring instead of a benzopyranopyridine ring.
3-Cyanochromone: This compound has a similar benzopyran structure but with a cyano group instead of a hydroxybenzoyl group.
Uniqueness
3-(2-Hydroxybenzoyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its fused benzopyranopyridine structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
924288-94-8 |
|---|---|
分子式 |
C19H11NO4 |
分子量 |
317.3 g/mol |
IUPAC名 |
3-(2-hydroxybenzoyl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C19H11NO4/c21-15-7-3-1-5-12(15)17(22)11-9-14-18(23)13-6-2-4-8-16(13)24-19(14)20-10-11/h1-10,21H |
InChIキー |
SJCDTQKQKDTUDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC(=C3)C(=O)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


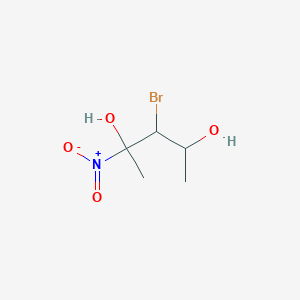
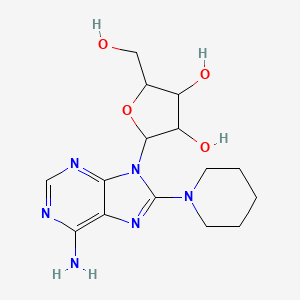
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169142.png)
![Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-](/img/structure/B14169152.png)
![3,4,8,9,13,14-hexamethyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B14169159.png)
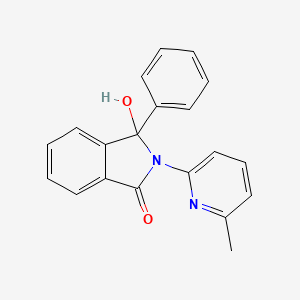

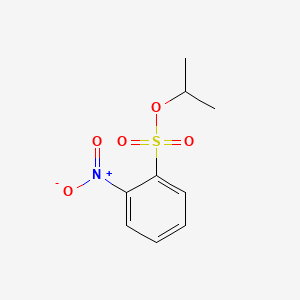


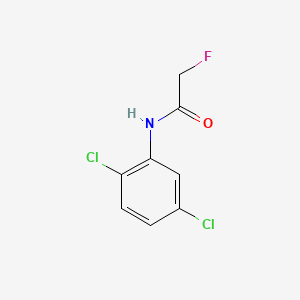
![5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B14169198.png)
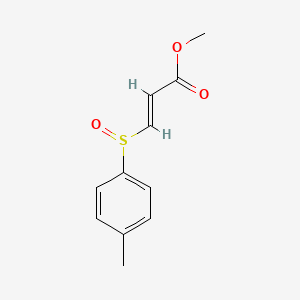
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)
